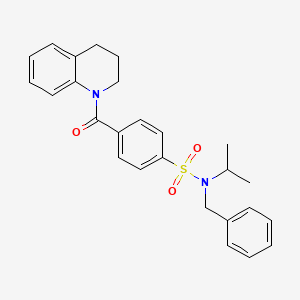

N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), an isopropyl group (a carbon atom attached to two methyl groups), a tetrahydroquinoline group (a four-ring nitrogen-containing heterocycle), a carbonyl group (a carbon double-bonded to an oxygen), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tetrahydroquinoline ring would likely contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position (the carbon adjacent to the benzene ring) is often reactive and could undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación

Molecular Interactions with Carbonic Anhydrases N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide and its derivatives have been studied for their interactions with human carbonic anhydrases (hCAs). For instance, compounds like 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)benzenesulfonamide have been examined for their selective inhibition of different hCA isoforms, demonstrating significant inhibition and selectivity, especially towards hCA VII, an isoform expressed in the brain (Bruno et al., 2017). Crystallographic and docking studies provided insights into the binding interactions of these inhibitors in the carbonic anhydrase catalytic site.

Selective Human Beta3 Adrenergic Receptor Agonists Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety, like the one mentioned, have been explored for their potential as human beta3 adrenergic receptor (AR) agonists. Studies found that certain derivatives demonstrated full agonist activity and significant selectivity over other AR isoforms, suggesting their potential in therapeutic applications (Parmee et al., 2000).

Catalysis in Organic Synthesis Compounds with a benzenesulfonamide moiety have also been utilized in catalytic processes. For example, half-sandwich ruthenium complexes containing aromatic sulfonamides demonstrated effectiveness as catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their potential in facilitating chemical transformations in organic synthesis (Dayan et al., 2013).

Anticancer Activity Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. Certain compounds exhibited potent in vitro antitumor activity, surpassing that of known anticancer drugs like Doxorubicin, thus presenting themselves as promising candidates for cancer therapy (Alqasoumi et al., 2010).

Carbonic Anhydrase IX/XII Inhibitors and Antimetastatic Activity Ureido-substituted benzenesulfonamides, similar in structure to N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide, have shown to be potent inhibitors of human carbonic anhydrases IX and XII. These enzymes are associated with cancer metastasis, and the inhibitors demonstrated significant antimetastatic activity in breast cancer models, indicating their therapeutic potential (Pacchiano et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S/c1-20(2)28(19-21-9-4-3-5-10-21)32(30,31)24-16-14-23(15-17-24)26(29)27-18-8-12-22-11-6-7-13-25(22)27/h3-7,9-11,13-17,20H,8,12,18-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYSTYKTIILZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-isopropyl-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2833912.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2833913.png)

![1-(tert-butyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2833919.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2833920.png)

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)

![2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2833931.png)

![2-chloro-4-(methylsulfonyl)-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2833934.png)